3-fluoro-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide
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Overview
Description
3-fluoro-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide is a synthetic organic compound with a molecular formula of C17H17FN2O4S . This compound is characterized by the presence of a fluorine atom, a morpholine ring, and a sulfonyl group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide typically involves multiple steps. One common method starts with the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine. This intermediate is then subjected to nitro group reduction using Fe/NH4Cl to yield 3-fluoro-4-morpholinoaniline . The final step involves the reaction of this intermediate with substituted aryl sulfonyl chlorides to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
Reduction Reactions: The nitro group in the intermediate can be reduced to an amine using reducing agents like Fe/NH4Cl.
Coupling Reactions: The compound can be synthesized through coupling reactions involving aryl sulfonyl chlorides.
Common Reagents and Conditions
Fe/NH4Cl: Used for the reduction of nitro groups to amines.
Aryl Sulfonyl Chlorides: Used in the final step to form the sulfonamide derivative.
Major Products Formed
The major product formed from these reactions is this compound, which can be further modified for various applications.
Scientific Research Applications
3-fluoro-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in the development of new pharmaceutical agents.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to exhibit antimicrobial activity by binding to bacterial enzymes and inhibiting their function . Molecular docking studies have revealed that the compound forms hydrogen bonds with amino acids at the active site of the enzyme, leading to its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-morpholinoaniline: An intermediate in the synthesis of the target compound.
N-(2-Hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide: A structurally similar compound with different functional groups.
4-[(Dipropylamino)sulfonyl]-N-(3-pyridinyl)benzamide: Another sulfonamide derivative with distinct chemical properties.
Uniqueness
3-fluoro-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide is unique due to the presence of the fluorine atom and the morpholine ring, which confer specific chemical reactivity and biological activity. Its ability to form strong hydrogen bonds and its antimicrobial properties make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-fluoro-N-(3-morpholin-4-ylsulfonylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c18-14-4-1-3-13(11-14)17(21)19-15-5-2-6-16(12-15)25(22,23)20-7-9-24-10-8-20/h1-6,11-12H,7-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMHVPYHQDXDFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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